Cas no 5331-28-2 (1-(tert-Butyl)-4-phenoxybenzene)
1-(tert-Butyl)-4-phenoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(tert-Butyl)-4-phenoxybenzene
- 1-tert-butyl-4-phenoxybenzene
- 1-TERT-BUTYL-4-PHENOXY-BENZENE
- Benzene,1-(1,1-dimethylethyl)-4-phenoxy-
- (4-tert-butylphenyl) phenyl ether
- 1-(1,1-dimethylethyl)-4-phenoxybenzene
- 1-(4-tert-butylphenoxy)benzene
- 4-Phenoxy-tert-butylbenzene
- 4-t-butylphenyl phenyl ether
- 4-tert-Butyldiphenyl ether
- 4-tert-butylphenyl phenyl ether
- AC1L582F
- AC1Q57IS
- CHEMBL1795596
- NSC2270
- SureCN799841
- NS00095905
- Benzene, 1-(1,1-dimethylethyl)-4-phenoxy-
- Benzene,1-dimethylethyl)-4-phenoxy-
- NSC-2270
- 5331-28-2
- AC-21008
- NSC404383
- 1-tert-Butyl-4-phenoxybenzene #
- NSC-404383
- Ether, p-tert-butylphenyl phenyl
- AKOS015964672
- SCHEMBL799841
- DTXSID60277413
- 4-t-butyl diphenyl oxide
- HS-5857
-
- Inchi: 1S/C16H18O/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3
- InChI Key: REZBJCUQELMZBL-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 226.13584
- Monoisotopic Mass: 226.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.998
- Boiling Point: 307.1°Cat760mmHg
- Flash Point: 135.1°C
- Refractive Index: 1.539
- PSA: 9.23
1-(tert-Butyl)-4-phenoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087659-1g |
1-(tert-Butyl)-4-phenoxybenzene |
5331-28-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Crysdot LLC | CD12064286-5g |
1-(tert-Butyl)-4-phenoxybenzene |
5331-28-2 | 95+% | 5g |
$671 | 2024-07-24 |
1-(tert-Butyl)-4-phenoxybenzene Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-(tert-Butyl)-4-phenoxybenzene
Professional Introduction to Compound with CAS No. 5331-28-2 and Product Name: 1-(tert-Butyl)-4-phenoxybenzene
Compound with the CAS number 5331-28-2 is a significant chemical entity in the field of pharmaceutical and biochemical research. The product name, 1-(tert-Butyl)-4-phenoxybenzene, provides a detailed structural insight into its molecular composition, which includes a tert-butyl group and a phenoxy moiety attached to a benzene ring. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains.
The structural configuration of 1-(tert-Butyl)-4-phenoxybenzene makes it an interesting candidate for further exploration in medicinal chemistry. The presence of the tert-butyl group enhances the steric hindrance around the benzene ring, which can influence its interactions with biological targets. Additionally, the phenoxy group introduces a polar characteristic, making the compound more soluble in polar solvents and potentially more bioactive in aqueous environments.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. 1-(tert-Butyl)-4-phenoxybenzene has been studied for its potential role in modulating various biological pathways. Its aromatic structure suggests possible interactions with enzymes and receptors, which are critical for developing new therapeutic agents. Researchers have been particularly interested in its ability to influence metabolic pathways and its potential as an intermediate in synthesizing more complex molecules.
In the realm of synthetic chemistry, 1-(tert-Butyl)-4-phenoxybenzene serves as a valuable building block for constructing more intricate molecular architectures. The tert-butyl group provides a stable handle for further functionalization, allowing chemists to introduce additional substituents or linkages. This flexibility has enabled the synthesis of novel compounds with tailored properties, which could be beneficial in pharmaceutical applications.
The phenoxy group in 1-(tert-Butyl)-4-phenoxybenzene also contributes to its utility in material science. Phenoxy-substituted compounds are known for their thermal stability and resistance to degradation, making them suitable for use in polymers and coatings. Recent studies have explored the incorporation of such compounds into advanced materials that require high performance under extreme conditions.
From an industrial perspective, the production of 1-(tert-Butyl)-4-phenoxybenzene on an industrial scale presents both challenges and opportunities. Efficient synthetic routes need to be developed to ensure high yields and purity, which are essential for pharmaceutical applications. Advances in catalytic processes have shown promise in improving the synthesis of this compound, reducing costs and environmental impact.
The pharmacological potential of 1-(tert-Butyl)-4-phenoxybenzene has been further investigated through computational modeling and experimental studies. Computational methods have allowed researchers to predict how this compound might interact with biological targets at the molecular level. These predictions have guided experimental efforts, leading to a better understanding of its pharmacokinetic properties.
Experimental studies have also focused on assessing the toxicity and efficacy of 1-(tert-Butyl)-4-phenoxybenzene in vitro and in vivo. Initial results suggest that this compound exhibits moderate bioactivity without significant toxic effects at relevant concentrations. This makes it a promising candidate for further development into a therapeutic agent.
The role of 1-(tert-Butyl)-4-phenoxybenzene as an intermediate in drug synthesis cannot be overstated. Its structural features make it a versatile precursor for more complex molecules, which could lead to the development of new drugs targeting various diseases. The ability to modify its structure allows chemists to fine-tune its properties, optimizing its bioactivity and pharmacokinetic profile.
Future research directions may explore the use of 1-(tert-Butyl)-4-phenoxybenzene in combination therapies, where it could synergize with other compounds to enhance therapeutic effects. Additionally, investigating its role in drug delivery systems could open up new possibilities for targeted therapy, improving patient outcomes.
In conclusion, 1-(tert-Butyl)-4-phenoxybenzene (CAS No. 5331-28-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it an attractive candidate for further research and development, offering hope for new treatments and advanced materials.
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